Cas no 1805127-95-0 (Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate
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- Inchi: 1S/C12H14F3NO4/c1-4-19-10(17)6-8-5-9(18-3)16-11(7(8)2)20-12(13,14)15/h5H,4,6H2,1-3H3
- InChI Key: OTLUCFZHQYAKCV-UHFFFAOYSA-N
- SMILES: FC(OC1C(C)=C(C=C(N=1)OC)CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 324
- XLogP3: 3.2
- Topological Polar Surface Area: 57.6
Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029089379-1g |
Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate |
1805127-95-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate Related Literature
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1. Water
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
Additional information on Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate
Introduction to Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1805127-95-0)
Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1805127-95-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceutical and agrochemical industries.
The molecular structure of Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate features a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 3-position, and a trifluoromethoxy group at the 2-position. Additionally, the ethyl ester group is attached to the 4-position of the pyridine ring. This intricate arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various research and development purposes.
Recent studies have highlighted the potential of Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate in several areas. One notable application is in the development of novel pesticides. The presence of the trifluoromethoxy group enhances the compound's stability and bioavailability, which are crucial factors for effective pest control. Moreover, the methoxy and methyl groups contribute to its selectivity and reduced toxicity towards non-target organisms, making it an environmentally friendly option.
In the pharmaceutical sector, Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate has shown promise as a lead compound for drug discovery. Research has indicated that this compound exhibits potent anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis and chronic pain. The mechanism of action is believed to involve modulation of key signaling pathways involved in inflammation and pain perception.
Another area of interest is the use of Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate in cancer research. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation by interfering with specific cellular processes. The exact molecular targets are still under investigation, but early results suggest that this compound may have a role in disrupting cell cycle progression and inducing apoptosis in cancer cells.
The synthesis of Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate involves a series of well-defined chemical reactions. Typically, the process begins with the formation of a substituted pyridine ring, followed by sequential introduction of the methoxy, methyl, trifluoromethoxy, and ethyl ester groups. Advanced synthetic techniques and catalysts are often employed to optimize yield and purity, ensuring that the final product meets high standards for use in research and development.
In terms of safety and handling, it is important to note that while Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate is not classified as a hazardous material, standard laboratory precautions should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
The future prospects for Ethyl 6-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for various applications. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and bring this compound closer to practical use in both agricultural and medical fields.
In conclusion, Ethyl 6-methoxy-3-methyl-2-(trifluorometh oxy)pyridine-4-acetate (CAS No. 1805127-95-0) represents an exciting advancement in the field of synthetic chemistry with potential applications in pesticide development, pharmaceuticals, and cancer research. Its unique structural features and promising biological activities make it a valuable target for further investigation and development.
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